(2E)-N-(2,5-dichlorophenyl)but-2-enamide
Description
Properties
IUPAC Name |
(E)-N-(2,5-dichlorophenyl)but-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO/c1-2-3-10(14)13-9-6-7(11)4-5-8(9)12/h2-6H,1H3,(H,13,14)/b3-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXKJUAGZWEWLK-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)NC1=C(C=CC(=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)NC1=C(C=CC(=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(2,5-dichlorophenyl)but-2-enamide typically involves the reaction of 2,5-dichloroaniline with crotonic acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(2,5-dichlorophenyl)but-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2E)-N-(2,5-dichlorophenyl)but-2-enamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-N-(2,5-dichlorophenyl)but-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Anti-Inflammatory N-Arylcinnamanilide Derivatives
A series of N-arylcinnamanilides with varying substituents on the anilide ring have been studied for their anti-inflammatory effects. The table below compares the bioactivity of (2E)-N-(2,5-dichlorophenyl)but-2-enamide with select derivatives:
| Compound Name | Substituents on Anilide Ring | NF-κB Inhibition (2 µM) | TNF-α Reduction |
|---|---|---|---|
| (2E)-N-(2,5-dichlorophenyl)-3-phenylprop-2-enamide | 2,5-diCl | ++++ | Moderate |
| (2E)-N-[2-Cl-5-(CF₃)phenyl]-3-phenylprop-2-enamide | 2-Cl, 5-CF₃ | ++++ | High |
| (2E)-N-(2,6-dibromophenyl)-3-phenylprop-2-enamide | 2,6-diBr | ++++ | Low |
| Parent cinnamic acid | - | + | None |
Key Observations :
- Substituent Effects : Lipophilic and bulky groups at the C(2,5)' or C(2,6)' positions enhance NF-κB inhibition. Chlorine (Cl), bromine (Br), and trifluoromethyl (CF₃) groups improve activity due to increased hydrophobicity and steric bulk .
- Potency : The 2,5-dichloro derivative exhibits activity on par with prednisone but avoids glucocorticoid-related pathways, reducing off-target risks .
- TNF-α Modulation : Derivatives with electron-withdrawing groups (e.g., CF₃) show stronger TNF-α suppression, suggesting substituent-dependent cytokine regulation .
Structural Analogues with Divergent Therapeutic Targets
Dacomitinib (VIZIMPRO®)
Dacomitinib, a kinase inhibitor for non-small cell lung cancer, shares the (2E)-but-2-enamide backbone but features a quinazolinyl-piperidinyl group instead of a dichlorophenyl substituent. Key differences include:
| Feature | This compound | Dacomitinib |
|---|---|---|
| Primary Target | NF-κB (anti-inflammatory) | EGFR/HER2 kinases (anti-cancer) |
| Substituents | 2,5-diCl-phenyl | Quinazolinyl-amino-piperidinyl |
| Bioactivity | IC₅₀ ~2 µM (NF-κB) | IC₅₀ <1 nM (EGFR kinase inhibition) |
| Therapeutic Class | Anti-inflammatory | Tyrosine kinase inhibitor |
Despite structural similarities in the enamide group, the divergent substituents direct these compounds to entirely different biological targets, underscoring the importance of ancillary groups in drug design .
Q & A
Q. What are the established synthetic routes for (2E)-N-(2,5-dichlorophenyl)but-2-enamide, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves condensation of 2,5-dichloroaniline with an α,β-unsaturated carbonyl precursor (e.g., crotonoyl chloride) under controlled conditions. Key steps include:
- Acylation : Reacting 2,5-dichloroaniline with crotonoyl chloride in a polar aprotic solvent (e.g., DMF or THF) at 0–5°C to minimize side reactions .
- Purification : Recrystallization from ethanol or column chromatography to isolate the product. Yields can be improved by optimizing stoichiometry (1:1.2 molar ratio of aniline to acyl chloride) and using catalysts like triethylamine to neutralize HCl byproducts .
- Characterization : Confirm purity via melting point analysis, HPLC (>95%), and NMR (e.g., distinct vinyl proton signals at δ 6.2–6.8 ppm for the (2E)-configuration) .
Q. How is the structural conformation of this compound characterized, and what techniques are critical for confirming stereochemistry?
Methodological Answer:
- X-ray Crystallography : Resolve the (2E)-configuration and dihedral angles between the dichlorophenyl and enamide moieties. For example, torsion angles near 60–70° indicate gauche conformations, as seen in related sulfonamide analogs .
- Spectroscopy :
- Computational Modeling : Compare experimental data with DFT-optimized structures to validate geometric parameters .
Advanced Research Questions
Q. What strategies are effective for elucidating the mechanism of action of this compound in biological systems?
Methodological Answer:
- Target Identification : Use affinity chromatography or pull-down assays with tagged compounds to identify binding proteins .
- Enzyme Inhibition Assays : Test activity against kinases or proteases (e.g., IC₅₀ determination) using fluorogenic substrates. For example, related dichlorophenyl derivatives show inhibition of COX-2 at µM concentrations .
- Molecular Docking : Model interactions with receptors (e.g., G-protein-coupled receptors) using software like AutoDock Vina. Focus on hydrophobic interactions with the dichlorophenyl group and hydrogen bonding via the amide .
Q. How can structure-activity relationship (SAR) studies be designed to improve the bioactivity of this compound?
Methodological Answer:
- Substituent Variation : Synthesize analogs with:
- Halogen replacement (e.g., Br or F at 2,5-positions) to assess electronic effects.
- Alkyl/aryl modifications on the enamide chain to alter lipophilicity (logP) .
- Biological Testing : Compare analogs in assays for antimicrobial, anticancer, or anti-inflammatory activity. For example, furan-containing analogs (e.g., Ethyl (2E)-2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate) show enhanced antimicrobial potency .
- QSAR Modeling : Use descriptors like Hammett constants (σ) and molar refractivity to predict activity trends .
Q. What analytical methods are recommended for detecting trace impurities in this compound during quality control?
Methodological Answer:
- HPLC-MS : Use a C18 column with gradient elution (acetonitrile/water + 0.1% formic acid) to separate impurities. Monitor for unreacted 2,5-dichloroaniline (retention time ~4.2 min) and hydrolyzed byproducts .
- GC-MS : Detect volatile side products (e.g., residual solvents) with headspace sampling.
- Elemental Analysis : Verify purity by comparing experimental vs. theoretical C/H/N/Cl content (e.g., C: 54.2%, Cl: 22.4% for C₁₀H₈Cl₂N₂O) .
Q. How does the crystal packing of this compound influence its physicochemical properties?
Methodological Answer:
- Hydrogen Bonding : Intramolecular N–H···Cl bonds stabilize the bent conformation, while intermolecular N–H···O interactions form 1D chains, affecting solubility and melting point .
- Torsional Strain : Gauche conformations (e.g., C–S–N–C torsion angles ~62°) in sulfonamide analogs reduce crystal symmetry, leading to polymorphic forms .
- Thermal Analysis : DSC/TGA can correlate melting points (e.g., ~128–130°C for related compounds) with packing efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
